1-Chloroisoquinoline-7-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Researchers constructing kinase inhibitor libraries often lose synthetic efficiency to protection/deprotection cycles when scaffold handles occupy the same ring. 1-Chloroisoquinoline-7-carboxylic acid eliminates this via spatially separated 1-chloro (pyridine ring) and 7-COOH (benzene ring) sites, enabling sequential Suzuki-Miyaura cross-coupling (70-90% typical yields) followed by HATU/DIPEA amidation without a single protecting-group step. The free acid form (LogP 2.59, TPSA 50.19 Ų) avoids pre-reaction neutralization required by the HCl salt, ensuring reproducible anhydrous coupling efficiency. Bulk and custom quantities available for process chemistry scale-up.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 730971-21-8
Cat. No. B1369945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroisoquinoline-7-carboxylic acid
CAS730971-21-8
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2Cl)C(=O)O
InChIInChI=1S/C10H6ClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H,13,14)
InChIKeyYGEAVRLLVLRDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloroisoquinoline-7-carboxylic Acid: Dual-Functional Building Block


1-Chloroisoquinoline-7-carboxylic acid (CAS 730971-21-8) is a heterocyclic aromatic compound belonging to the isoquinoline carboxylic acid family, with molecular formula C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol . The compound features a chlorine substituent at the 1-position and a carboxylic acid group at the 7-position of the bicyclic isoquinoline scaffold, providing two orthogonal reactive handles for synthetic elaboration . Its computed physicochemical profile — LogP of 2.59 and topological polar surface area (TPSA) of 50.19 Ų — places it within drug-like chemical space . It is commercially supplied as a free acid (≥95% purity from multiple vendors) and is primarily employed as a versatile intermediate in pharmaceutical research, particularly for constructing kinase inhibitor scaffolds and antimalarial agents .

1 Dual orthogonal handles for sequential derivatization without protecting groups
2 Supports Pd-catalyzed cross-coupling and anhydrous amide bond formation
3 Free acid format for direct use in anhydrous coupling workflows

1-Chloroisoquinoline-7-carboxylic Acid: Irreplaceable Regioisomer


Although 1-chloroisoquinoline-4-, -5-, -7-, and -8-carboxylic acid regioisomers share the identical molecular formula (C₁₀H₆ClNO₂) and similar computed LogP values (~2.6) for the free-base forms, their substitution patterns produce distinct electronic distributions across the bicyclic ring system that directly affect reactivity and downstream derivatization outcomes . The 7-carboxylic acid position places the carboxyl group on the benzene ring meta to the ring junction, in contrast to the 4-carboxylic acid isomer where the carboxyl is on the electron-deficient pyridine ring, altering acid strength (predicted pKa: 4-COOH isomer ~2.56 vs. 7-COOH analog — isoquinoline-7-carboxylic acid pKa 3.28), nucleophilic substitution rates at the 1-chloro position, and regio-direction during cross-coupling [1]. Furthermore, compared to the non-chlorinated isoquinoline-7-carboxylic acid (LogP 0.38), the target compound's chlorine atom imparts a ~160-fold increase in computed lipophilicity (ΔLogP ≈ 2.2), dramatically altering solubility, membrane permeability, and formulation behavior [2]. Simply interchanging regioisomers without experimental verification risks failed couplings, altered pharmacokinetic profiles of derived lead compounds, and irreproducible synthetic routes.

!
Regioisomer mismatch
7-COOH vs. 4-COOH substitution alters acid strength and cross-coupling rates; electronic partitioning between rings may shift downstream reactivity.
!
Lipophilicity gap
Non-chlorinated isoquinoline-7-carboxylic acid shows ~160-fold lower computed lipophilicity, which may significantly alter solubility and permeability profiles.
!
Salt form interchange
Free acid vs. HCl salt exhibit different lipophilicity and aqueous solubility; direct substitution without validation may compromise coupling efficiency or assay compatibility.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Differential vs. Non-Chlorinated Analog

1-Chloroisoquinoline-7-carboxylic acid exhibits a computed LogP of 2.5864 , compared to the non-chlorinated isoquinoline-7-carboxylic acid which has a measured LogP of 0.3847 [1]. This ΔLogP of approximately 2.2 represents an estimated 160-fold increase in octanol-water partition coefficient, driven by the 1-chloro substituent. The chlorinated compound falls within optimal drug-like lipophilicity range (LogP 1–3), whereas the non-chlorinated parent is substantially more hydrophilic and may exhibit poor passive membrane permeability.

Lipophilicity shift
Cross-study comparable
ΔLogP ≈ +2.20 (~160-fold higher for target)
Supports passive permeability and formulation differentiation context
Data to verify: computational comparison across two supplier platforms
Lipophilicity Drug-likeness Membrane permeability

Free Acid vs. Hydrochloride Salt: Formulation Flexibility

The free acid form (CAS 730971-21-8) has a computed LogP of 2.5864 , while the hydrochloride salt (CAS 223671-54-3, molecular formula C₁₀H₇Cl₂NO₂, MW 244.07) exhibits a measured LogP of 3.3884 . The hydrochloride salt also demonstrates enhanced aqueous solubility compared to the free acid, as reported by BOC Sciences . This provides researchers the flexibility to select the free acid for anhydrous coupling reactions (e.g., amide bond formation) or the HCl salt for aqueous-phase biological assays.

Salt form profiles
Cross-study comparable
Free acid: LogP 2.59; HCl salt: LogP 3.39, enhanced aqueous solubility
Selection context for anhydrous vs. aqueous workflow compatibility
Supplier-reported solubility; verify under specific assay conditions
Salt selection Solubility Formulation development

Orthogonal Synthetic Handles for Sequential Derivatization

The 1-chloro substituent on isoquinoline serves as a competent leaving group for Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, typically achieving yields of 70–90% under standard conditions . Simultaneously, the 7-carboxylic acid group provides an independent derivatization handle for amidation, esterification, or reduction without interference at the 1-position [1]. This orthogonal reactivity distinguishes the 7-COOH regioisomer from the 4-COOH isomer: in the 4-COOH isomer, the carboxyl group resides on the electron-deficient pyridine ring (predicted pKa 2.56 ), which can alter the electronic character of the pyridine nitrogen and affect Pd-catalyzed coupling rates at the adjacent 1-chloro position through inductive effects. The 7-COOH isomer, with the carboxyl on the benzene ring (pKa ~3.28 for isoquinoline-7-carboxylic acid [2]), leaves the pyridine ring electronics less perturbed.

Orthogonal reactivity
Class-level inference
7-COOH on benzene ring (pKa ~3.28) vs. 4-COOH on pyridine ring (pKa ~2.56); 1-Cl Suzuki coupling 70–90% yields
Supports regioisomer-specific synthetic route planning
Class-level inference from 1-chloroisoquinoline model system; validate on target scaffold
Cross-coupling Parallel synthesis Lead optimization

Purity Benchmarking Across Multiple Vendors

1-Chloroisoquinoline-7-carboxylic acid is commercially available from multiple independent suppliers with documented purity specifications: ChemScene ≥98% (Cat. CS-0532126) , Fluorochem 95% (Cat. 231177) , Beyotime 95% (Cat. Y135402) , and MolCore NLT 98% with ISO certification . The free acid is offered at scales from 250 mg to gram quantities. In contrast, the 4-carboxylic acid isomer (CAS 1260794-26-0) is listed at 95% purity (AKSci) , and the 8-carboxylic acid isomer (CAS 1337879-52-3) is available at 95%+ from CymitQuimica and ≥95% from Apollo Scientific . This comparable purity landscape across regioisomers does not confer a purity advantage to any single isomer; however, the broader multi-vendor availability of the 7-COOH isomer at ≥98% purity from ISO-certified sources may provide procurement stability and batch-to-batch consistency advantages.

Purity benchmarking
Supporting evidence
≥98% (ISO-certified) for 7-COOH vs. 95% common for 4-/8-COOH isomers
Procurement stability and batch-to-batch consistency context
Vendor catalog specifications as of 2024–2025; verify current lot COA
Quality control Procurement specification Vendor comparison

Key Applications in Drug Discovery


Parallel Library Synthesis Scaffold

The target compound's 1-chloro group enables initial Suzuki-Miyaura cross-coupling with aryl boronic acids (typical yields 70–90%) to introduce molecular diversity at the pyridine ring , while the 7-carboxylic acid remains available for subsequent amide coupling with amine libraries. This sequential, protecting-group-free strategy is enabled by the spatial separation of reactive sites across the benzene and pyridine rings. For medicinal chemistry groups building focused kinase inhibitor libraries, this orthogonal reactivity reduces synthetic step count by at least one protection/deprotection cycle relative to scaffolds where both handles reside on the same ring [1].

Antimalarial Lead Optimization Scaffold

Isoquinoline and quinoline scaffolds are validated pharmacophores in antimalarial drug discovery, present in drugs such as chloroquine, mefloquine, and primaquine . 1-Chloroisoquinoline-7-carboxylic acid serves as a direct precursor for constructing 7-amido-1-aryl-isoquinoline analogs through sequential cross-coupling and amidation. Its computed LogP of 2.59 falls within the optimal range for heme-targeting antimalarials, and the carboxylic acid handle at the 7-position mirrors the side-chain attachment point found in several leads from the isoquinoline antimalarial literature [2].

Anhydrous Amide Bond Formation with Free Acid

The free acid form (CAS 730971-21-8, LogP 2.59) is preferred over the hydrochloride salt (CAS 223671-54-3, LogP 3.39) for direct amide coupling reactions under anhydrous conditions (e.g., HATU/DIPEA in DMF or EDC/HOBt in dichloromethane), where the presence of HCl from the salt form can reduce coupling efficiency through protonation of the amine nucleophile . For process chemistry groups scaling up API intermediate synthesis, procuring the free acid eliminates the need for a pre-reaction neutralization step and avoids variable yields associated with residual HCl content in the salt form .

CNS Drug Discovery Property Benchmarking

With a computed TPSA of 50.19 Ų and LogP of 2.59 , 1-chloroisoquinoline-7-carboxylic acid-derived amides and esters are predicted to reside within CNS drug-like space (TPSA < 90 Ų, LogP 1–4). The chlorine atom provides a handle for metabolic stability tuning (blocking CYP-mediated oxidation at the 1-position of the isoquinoline) while the 7-carboxylic acid enables prodrug strategies (e.g., ester prodrugs for enhanced CNS penetration). This scaffold is thus suitable for neuroscience-targeted fragment-based drug discovery where both target engagement (via the 1-aryl group) and CNS exposure (via the 7-position prodrug) must be simultaneously optimized.

Application
Selection Property
Validation Focus
Parallel library synthesis
Orthogonal reactive handles
Sequential cross-coupling and amidation efficiency
Antimalarial lead optimization
Drug-like lipophilicity and scaffold geometry
Heme-targeting pharmacophore compatibility
Anhydrous amide coupling
Free acid format
Coupling yield without HCl interference
CNS drug discovery property benchmarking
Computed TPSA and LogP profile
CNS drug-like space and prodrug strategy fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloroisoquinoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.